molecular formula C10H7F5N2 B12065878 6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole

6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole

Cat. No.: B12065878
M. Wt: 250.17 g/mol
InChI Key: MCTDQGVTQVEBDF-UHFFFAOYSA-N
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Description

6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group at the 6-position and a pentafluoroethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(pentafluoroethyl)aniline with methyl isocyanate, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(trifluoromethyl)-1H-benzimidazole
  • 6-Methyl-2-(pentafluoroethyl)-4H-chromen-4-one
  • 6-Methyl-2-(pentafluoroethyl)-quinoline

Uniqueness

6-Methyl-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H7F5N2

Molecular Weight

250.17 g/mol

IUPAC Name

6-methyl-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C10H7F5N2/c1-5-2-3-6-7(4-5)17-8(16-6)9(11,12)10(13,14)15/h2-4H,1H3,(H,16,17)

InChI Key

MCTDQGVTQVEBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(F)(F)F)(F)F

Origin of Product

United States

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